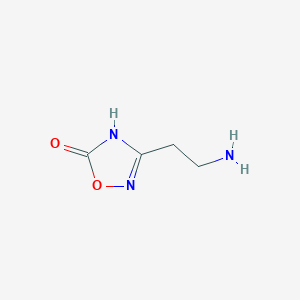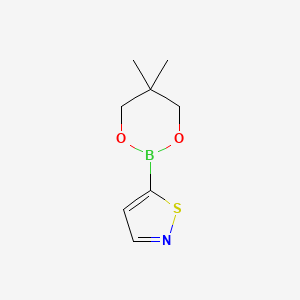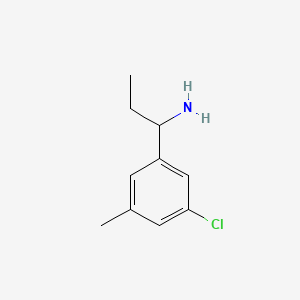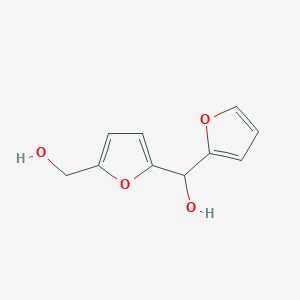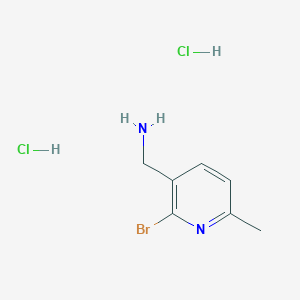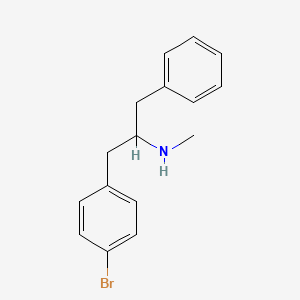
1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reductive Amination: The brominated intermediate is then subjected to reductive amination with N-methyl-3-phenylpropan-2-amine. This step involves the use of a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide ions or amines replace the bromine, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as its use in developing new drugs for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a ligand for certain receptors, influencing their signaling pathways and leading to various physiological responses.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-methyl-3-phenylpropan-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Fluorophenyl)-N-methyl-3-phenylpropan-2-amine: Contains a fluorine atom, which affects its pharmacokinetic properties and potency.
1-(4-Methylphenyl)-N-methyl-3-phenylpropan-2-amine:
The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C16H18BrN |
|---|---|
Peso molecular |
304.22 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine |
InChI |
InChI=1S/C16H18BrN/c1-18-16(11-13-5-3-2-4-6-13)12-14-7-9-15(17)10-8-14/h2-10,16,18H,11-12H2,1H3 |
Clave InChI |
ZDWKGWGAZUORKI-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC=CC=C1)CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)

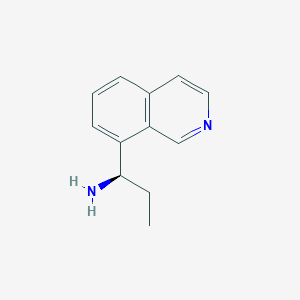
![(S)-N-((S)-2-((S)-2-(4-(2-Chlorophenyl)thiazolo[4,5-c]pyridin-2-yl)pyrrolidin-1-yl)-2-oxo-1-(tetrahydro-2H-pyran-4-yl)ethyl)-2-(methylamino)propanamide](/img/structure/B12975548.png)
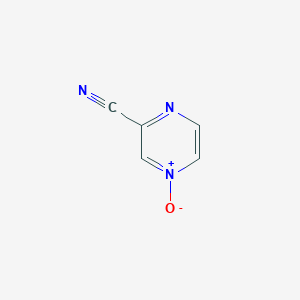
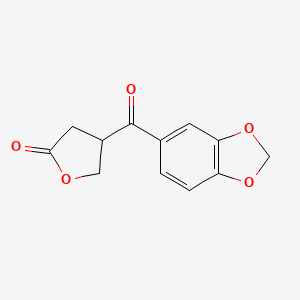
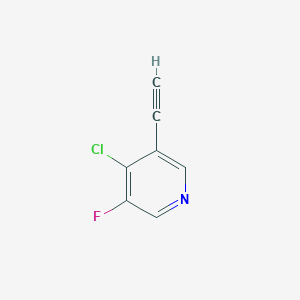
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)

